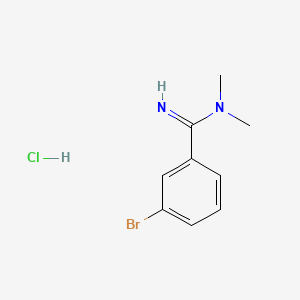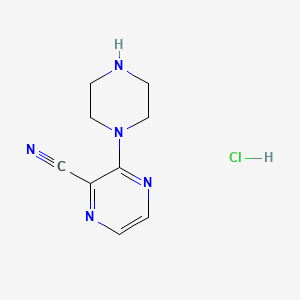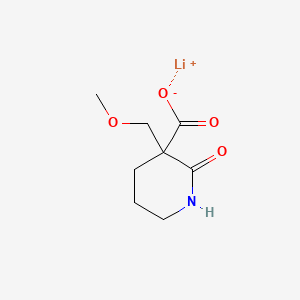
2-(2-(3-Methoxycyclobutyl)vinyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[2-(3-methoxycyclobutyl)ethenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is an organic compound that belongs to the class of boronic esters. Boronic esters are known for their versatility in organic synthesis, particularly in cross-coupling reactions such as the Suzuki-Miyaura coupling. This compound features a cyclobutyl ring substituted with a methoxy group, an ethenyl linkage, and a dioxaborolane moiety, making it a valuable intermediate in various chemical transformations.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(3-methoxycyclobutyl)ethenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves the following steps:
Formation of the Cyclobutyl Ring: The cyclobutyl ring can be synthesized through a [2+2] cycloaddition reaction involving an alkene and a suitable diene.
Ethenylation: The ethenyl linkage can be introduced through a Wittig reaction or a Heck coupling reaction.
Formation of the Dioxaborolane Moiety: The final step involves the formation of the dioxaborolane ring, which can be achieved through the reaction of a boronic acid with a diol under dehydrating conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and reaction conditions are carefully selected to maximize yield and minimize by-products.
化学反応の分析
Types of Reactions
2-[2-(3-methoxycyclobutyl)ethenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding alcohols or ketones.
Reduction: Reduction reactions can convert the ethenyl linkage to an ethyl group.
Substitution: The methoxy group can be substituted with other nucleophiles.
Cross-Coupling Reactions: The boronic ester moiety makes it suitable for Suzuki-Miyaura coupling reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Cross-Coupling: Palladium catalysts and bases like potassium carbonate (K2CO3) are typically used in Suzuki-Miyaura coupling.
Major Products
Oxidation: Alcohols or ketones.
Reduction: Ethyl-substituted derivatives.
Substitution: Various substituted cyclobutyl derivatives.
Cross-Coupling: Biaryl or styrene derivatives.
科学的研究の応用
2-[2-(3-methoxycyclobutyl)ethenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Medicine: Investigated for its potential use in drug discovery and development.
Industry: Utilized in the production of advanced materials and polymers.
作用機序
The mechanism of action of 2-[2-(3-methoxycyclobutyl)ethenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane involves its ability to participate in various chemical reactions due to the presence of the boronic ester moiety. This moiety can form reversible covalent bonds with diols and other nucleophiles, making it a valuable tool in organic synthesis. The compound’s reactivity is influenced by the electronic and steric properties of the substituents on the cyclobutyl ring and the ethenyl linkage.
類似化合物との比較
Similar Compounds
Phenylboronic Acid: Another boronic acid derivative used in Suzuki-Miyaura coupling.
Cyclobutylboronic Acid: Similar structure but lacks the methoxy and ethenyl groups.
Methoxycyclobutylboronic Acid: Similar structure but lacks the ethenyl linkage.
Uniqueness
2-[2-(3-methoxycyclobutyl)ethenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is unique due to its combination of a cyclobutyl ring, a methoxy group, an ethenyl linkage, and a dioxaborolane moiety. This unique structure imparts distinct reactivity and makes it a versatile intermediate in organic synthesis.
特性
分子式 |
C13H23BO3 |
|---|---|
分子量 |
238.13 g/mol |
IUPAC名 |
2-[(E)-2-(3-methoxycyclobutyl)ethenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
InChI |
InChI=1S/C13H23BO3/c1-12(2)13(3,4)17-14(16-12)7-6-10-8-11(9-10)15-5/h6-7,10-11H,8-9H2,1-5H3/b7-6+ |
InChIキー |
LTEWWFGMOYNKJC-VOTSOKGWSA-N |
異性体SMILES |
B1(OC(C(O1)(C)C)(C)C)/C=C/C2CC(C2)OC |
正規SMILES |
B1(OC(C(O1)(C)C)(C)C)C=CC2CC(C2)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![(2R)-2-[(Tert-butoxy)carbonylamino]-2-[2-(trifluoromethoxy)phenyl]acetic acid](/img/structure/B13488741.png)
![Methyl 7-oxospiro[3.4]octane-6-carboxylate](/img/structure/B13488748.png)
![4-cyclohexyl-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}pyrrolidine-3-carboxylic acid](/img/structure/B13488753.png)

![N-[4-(2-aminoethyl)phenyl]methanesulfonamide hydrochloride](/img/structure/B13488763.png)

![N-{3-aminobicyclo[1.1.1]pentan-1-yl}propane-1-sulfonamide hydrochloride](/img/structure/B13488801.png)

![2-[5-(1H-pyrrol-1-yl)-1H-1,3-benzodiazol-2-yl]ethan-1-amine dihydrochloride](/img/structure/B13488834.png)
![6-Oxospiro[3.3]heptane-2-carbaldehyde](/img/structure/B13488837.png)
